7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds characterized by a fused pyrazole and pyrimidine structure. These compounds have garnered attention due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in question features a carbonitrile group at the 3-position of the pyrazolo[1,5-a]pyrimidine core, which may influence its reactivity and biological activity.
The compound is synthesized from various precursors through multi-step reactions involving heterocyclic amines and active methylene compounds. Pyrazolo[1,5-a]pyrimidines are classified under nitrogen-containing heterocycles, which are widely studied in medicinal chemistry for their diverse pharmacological properties.
Synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves several key steps:
For example, one reported synthesis method involves starting from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate and reacting it with various heterocyclic amines and cyanoacetamide to yield substituted pyrazolo[1,5-a]pyrimidines .
The compound can undergo various chemical reactions typical for heterocycles:
For instance, reactions involving this compound have been explored in the context of synthesizing new derivatives with enhanced biological activity .
The mechanism of action for compounds like 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that these compounds may act as inhibitors for certain kinases or other enzymes involved in cellular signaling pathways. The presence of both pyrazole and pyrimidine moieties allows for multiple points of interaction within target sites, potentially leading to significant biological effects.
These properties are crucial for determining the compound's applicability in various scientific contexts.
7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has potential applications in:
The versatility of its structure allows researchers to modify it further for enhanced efficacy against specific biological targets.
The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling effective binding to the ATP pockets of kinase enzymes. This bicyclic system serves as a versatile pharmacophore that can be strategically functionalized to enhance selectivity and potency against diverse kinase targets [7] [8]. The compound 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exemplifies this approach through three critical structural features:
Table 1: Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives
Kinase Target | Biological Function | PP Derivative Example | Therapeutic Application |
---|---|---|---|
CDK12/CDK13 | Transcriptional regulation, DNA damage response | Patent examples (WO2022263604A1) | Cancer therapeutics |
IRAK4 | Toll-like receptor signaling, neuroinflammation | Reference standard in PET tracer development | Neuroinflammatory disorders |
EGFR T790M | Cell proliferation signaling | Nitrile-containing PP analogues | Drug-resistant cancers |
Trk kinases | Neurotrophin signaling, oncogenic fusion proteins | Functionalized PP scaffolds | Oncology |
These compounds typically exhibit type I kinase inhibition by occupying the ATP-binding site in its active conformation. The 3-carbonitrile group contributes to hinge region interactions, while the 7-position heteroaryl substituent extends toward hydrophobic pockets that vary between kinases, enabling selectivity engineering. This adaptability has led to clinically approved PP-based drugs targeting diverse kinases, including cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK) inhibitors like Zanubrutinib [7]. The structural plasticity of the PP core allows for synthetic diversification at positions 2, 3, 5, 6, and 7, facilitating rational design against both serine/threonine and tyrosine kinase families [8].
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal target in neuroinflammatory pathways due to its position as a master regulator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. IRAK4 activation triggers downstream NF-κB and MAPK pathways, driving the production of pro-inflammatory cytokines implicated in neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis [4]. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated exceptional promise in targeting IRAK4, with the compound 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile serving as a key precursor for advanced molecular tools.
Notably, Merck researchers developed a potent amidopyrazole inhibitor (N-(3-(4-methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) exhibiting an IC₅₀ of 5 nM against IRAK4 [4]. This compound served as the structural blueprint for carbon-11-labeled PET tracers designed for neuroinflammation imaging. The strategic incorporation of the PP core enables:
Table 2: Molecular Features Enabling IRAK4 Targeting
Structural Element | Role in IRAK4 Inhibition | Biological Outcome |
---|---|---|
Pyrazolo[1,5-a]pyrimidine core | ATP-competitive binding | Direct kinase inhibition |
3-Carboxamide group | Hydrogen bonding with hinge region residues | Enhanced binding affinity (IC₅₀ = 5 nM) |
7-(Pyrazolyl) substitution | Occupation of hydrophobic pocket I | Improved selectivity profile |
Piperazine moiety | Solubility enhancement and radiolabeling site (for [¹¹C] analogs) | Enables PET imaging applications |
The development of carbon-11-labeled versions of these IRAK4 inhibitors represents a breakthrough in neuroinflammation imaging. These tracers allow non-invasive quantification of IRAK4 expression in the central nervous system, addressing limitations of previous neuroinflammation PET agents like TSPO ligands that exhibit polymorphic-dependent binding variability [4]. The PP core's synthetic versatility facilitates such radiolabeling strategies while maintaining target engagement properties critical for accurate in vivo imaging of neuroinflammatory processes.
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) have gained significant attention as oncology targets due to their involvement in oncogenic fusion proteins that drive uncontrolled cell proliferation in diverse cancers. The pyrazolo[1,5-a]pyrimidine scaffold demonstrates considerable potential in addressing Trk signaling, particularly through the development of cyclin-dependent kinase (CDK) inhibitors that indirectly modulate transcriptional programs essential for cancer survival. The compound 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile shares structural homology with patented CDK12/13 inhibitors that exhibit complementary activity to Trk-targeted therapies [5].
Recent patent literature (WO2022263604A1) describes substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds ("PPA compounds") that demonstrate:
The structural similarities between these clinical-stage CDK inhibitors and 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile suggest potential overlap in target profiles. The 3-carbonitrile group in particular enhances interactions with kinase hinge regions, while the 7-position pyrazole substitution influences selectivity between CDK family members. CDK12/13 inhibitors indirectly impact Trk signaling through:
The therapeutic significance lies in addressing cancers with CDK12 alterations (ovarian, prostate, endometrial) where this kinase regulates transcription of DNA repair genes. Inhibition leads to accumulation of DNA damage and synthetic lethality with PARP inhibitors, providing a compelling combinatorial approach against treatment-resistant malignancies [5].
Table 3: Compound Identifiers for 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Identifier | Value | Source |
---|---|---|
Systematic Name | 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | PubChem |
CAS Registry Number | 1002651-53-7 | Vulcanchem |
Molecular Formula | C₁₂H₁₀N₆ | [2] |
Molecular Weight | 238.25 g/mol | [2] |
SMILES | CCN1C(=CC=N1)C2=CC=NC3=C(C=NN23)C#N | [2] |
InChI Key | LZCFJIBDOYMUQX-UHFFFAOYSA-N | [2] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: